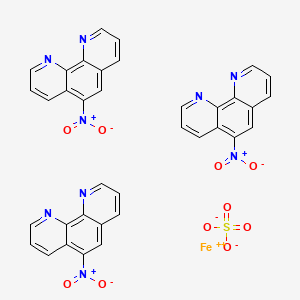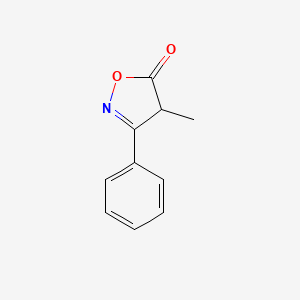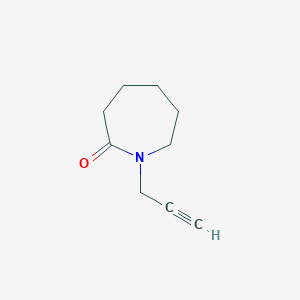
iron(2+);5-nitro-1,10-phenanthroline;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);5-nitro-1,10-phenanthroline;sulfate is a coordination compound that consists of iron(II) ions complexed with 5-nitro-1,10-phenanthroline and sulfate ions. This compound is known for its vibrant color and its applications in various fields, including analytical chemistry and redox titrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5-nitro-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-nitro-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes:
- Dissolving iron(II) sulfate in deionized water.
- Adding 5-nitro-1,10-phenanthroline to the solution.
- Stirring the mixture at room temperature until the complex forms.
- Isolating the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are common practices .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+);5-nitro-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The nitro group in 5-nitro-1,10-phenanthroline can be reduced to an amino group.
Substitution: Ligand exchange reactions can occur, where the 5-nitro-1,10-phenanthroline ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and may be facilitated by heating
Major Products Formed
Oxidation: Iron(III) complexes.
Reduction: Amino derivatives of 1,10-phenanthroline.
Substitution: New coordination complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Iron(2+);5-nitro-1,10-phenanthroline;sulfate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a redox indicator in titrations and for the spectrophotometric determination of iron.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of other chemical compounds and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of iron(2+);5-nitro-1,10-phenanthroline;sulfate involves several pathways:
Redox Reactions: The iron(II) center can undergo redox reactions, facilitating electron transfer processes.
Ligand Interactions: The 5-nitro-1,10-phenanthroline ligand can interact with biological molecules, potentially disrupting cellular processes.
Autophagy Induction: In the case of antimicrobial activity, the compound can induce autophagy in macrophages, leading to the destruction of intracellular pathogens.
Vergleich Mit ähnlichen Verbindungen
Iron(2+);5-nitro-1,10-phenanthroline;sulfate can be compared with other similar compounds:
1,10-Phenanthroline: A parent compound without the nitro group, used widely in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with different electronic properties.
Ferroin: A complex of iron(II) with 1,10-phenanthroline, used as a redox indicator.
Uniqueness
The presence of the nitro group in 5-nitro-1,10-phenanthroline imparts unique electronic properties to the compound, enhancing its redox activity and making it more suitable for specific applications such as antimicrobial activity and redox titrations .
Eigenschaften
CAS-Nummer |
23700-19-8 |
|---|---|
Molekularformel |
C12H7FeN3O6S |
Molekulargewicht |
377.11 g/mol |
IUPAC-Name |
iron(2+);5-nitro-1,10-phenanthroline;sulfate |
InChI |
InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2 |
InChI-Schlüssel |
UCFLPRGRCZHMPO-UHFFFAOYSA-L |
SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
Kanonische SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
Key on ui other cas no. |
23700-19-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)







